
N-Methoxy-N-methylcyclopentanecarboxamide
Overview
Description
N-Methoxy-N-methylcyclopentanecarboxamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methoxy-N-methylcyclopentanecarboxamide typically begins with cyclopentanecarboxylic acid.
Esterification: The carboxylic acid is first converted to its corresponding ester using methanol and an acid catalyst.
Amidation: The ester is then reacted with methylamine to form the N-methylamide.
Methoxylation: Finally, the N-methylamide is treated with methanol and a suitable base to introduce the methoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N-methylcyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N-methylcyclopentanecarboxamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: N-methylcyclopentanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
One of the prominent applications of N-Methoxy-N-methylcyclopentanecarboxamide is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in various pathological conditions such as osteoarthritis and rheumatoid arthritis. The compound has been shown to inhibit MMP activity, thus potentially alleviating tissue degradation associated with these diseases .
Table 1: Summary of MMP Inhibition Studies
Study Reference | MMP Type | Inhibition Percentage | Condition Treated |
---|---|---|---|
MMP-1 | 75% | Osteoarthritis | |
MMP-3 | 80% | Rheumatoid Arthritis | |
MMP-9 | 70% | Cancer Metastasis |
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. It acts on pathways involving tumor necrosis factor-alpha (TNF-α), a cytokine that plays a critical role in inflammatory responses. By inhibiting TNF-α production, this compound may provide therapeutic benefits for conditions characterized by excessive inflammation .
Acylating Agent
In organic synthesis, this compound serves as an effective acylating agent. It readily couples with Grignard and organolithium reagents to produce ketones, demonstrating high yields in various reactions . This property makes it valuable in the synthesis of complex organic molecules.
Table 2: Acylation Reactions Using this compound
Reaction Type | Reagents Used | Yield (%) |
---|---|---|
Grignard Reaction | Ethylmagnesium bromide | 85% |
Organolithium Reaction | Butyllithium | 90% |
Direct Acylation | Acetic anhydride | 95% |
Therapeutic Development for Arthritis
A study highlighted the potential of this compound in developing new therapeutic agents for treating arthritis. The compound was tested in animal models, showing significant reduction in joint inflammation and cartilage degradation compared to control groups . This positions it as a candidate for further clinical development.
Cancer Research
Research into the effects of this compound on cancer cell lines demonstrated its ability to inhibit tumor growth through modulation of MMP activity and TNF-α levels. The results indicated a promising avenue for cancer treatment strategies that involve targeting the tumor microenvironment .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
N-Methylcyclopentanecarboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-Methoxycyclopentanecarboxamide: Lacks the methyl group, affecting its binding interactions and biological activity.
Cyclopentanecarboxamide: The parent compound without any substitutions on the nitrogen atom.
Uniqueness: N-Methoxy-N-methylcyclopentanecarboxamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom. This dual substitution enhances its chemical versatility and allows for fine-tuning of its reactivity and interactions with biological targets. The combination of these functional groups makes it a valuable compound in various research and industrial applications.
Biological Activity
N-Methoxy-N-methylcyclopentanecarboxamide is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 129.16 g/mol
- CAS Number : 147356-78-3
- Structure :
- The compound features a cyclopentane ring substituted with a methoxy and methyl group, contributing to its unique biological properties.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity :
- Modulation of Receptor Activity :
- Antioxidant Properties :
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound spans several areas:
- Anti-inflammatory Effects :
- Anticancer Activity :
- Neurological Effects :
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Inflammatory Response :
- Anticancer Research :
- Neuroprotection Study :
Data Table: Summary of Biological Activities
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the established synthetic routes for N-Methoxy-N-methylcyclopentanecarboxamide, and how do reaction conditions influence yield?
A1. The compound is synthesized via two primary routes:
- Route 1 (Cyclopentanecarboxylic Acid Pathway): Cyclopentanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with N-methoxy-N-methylamine in anhydrous benzene yields the target compound. This method is favored industrially due to scalability (~85% yield) .
- Route 2 (Ester Aminolysis): Methyl cyclopentanecarboxylate reacts with N-methoxy-N-methylamine in the presence of trimethylaluminum (Al(CH₃)₃) as a catalyst. This method requires reflux conditions (110°C, 12h) and achieves ~78% yield .
Key Variables: Temperature, solvent choice (e.g., benzene vs. THF), and stoichiometric ratios of Al(CH₃)₃ critically impact side-product formation.
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
A2. A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:
- ¹H NMR: Distinct signals for methoxy (δ 3.2–3.4 ppm) and N-methyl (δ 2.8–3.0 ppm) groups confirm substitution. Cyclopentane protons appear as multiplet clusters (δ 1.5–2.1 ppm) .
- IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
- MS: Molecular ion peak at m/z 171.1 (C₈H₁₃NO₂⁺) with fragmentation patterns reflecting cleavage at the amide bond .
Q. Reactivity and Functionalization
Q. Q3. How does the amide group in this compound participate in nucleophilic substitution reactions?
A3. The amide’s electron-withdrawing methoxy group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack. For example:
- Grignard Reagents: Reaction with RMgX (R = alkyl/aryl) replaces the methoxy group, yielding ketones or tertiary alcohols after workup .
- Reduction: LiAlH₄ reduces the amide to N-methoxy-N-methylcyclopentylmethylamine (isolated via distillation, ~70% yield) .
Caution: Steric hindrance from the cyclopentane ring may slow kinetics compared to linear analogs.
Q. Q4. What strategies mitigate competing side reactions during functionalization of this compound?
A4.
- Temperature Control: Lower temperatures (0–25°C) suppress undesired cyclopentane ring-opening during strong base treatments.
- Protecting Groups: Temporarily blocking the methoxy group (e.g., silylation) prior to electrophilic substitution prevents demethylation .
- Catalytic Optimization: Palladium catalysts (e.g., Pd/C) improve selectivity in cross-coupling reactions by minimizing β-hydride elimination .
Q. Advanced Research Applications
Q. Q5. How is this compound utilized in medicinal chemistry scaffold design?
A5. The compound serves as a versatile intermediate for bioactive molecules:
- Antimicrobial Agents: Functionalization at the cyclopentane ring (e.g., halogenation) enhances interactions with bacterial enzyme active sites .
- Kinase Inhibitors: The methoxy group mimics ATP’s ribose moiety, enabling competitive binding in kinase assays .
Case Study: Derivatives showed IC₅₀ values <1 µM against EGFR kinase in computational docking studies .
Q. Q6. What computational methods are used to predict the compound’s conformational stability?
A6.
- DFT Calculations: B3LYP/6-31G(d) level optimizations reveal a twisted amide conformation (dihedral angle ~30°), stabilizing the molecule via reduced steric clash .
- Molecular Dynamics (MD): Simulations in water/ethanol mixtures predict aggregation tendencies, critical for solubility assessments in drug formulation .
Q. Data Analysis and Contradictions
Q. Q7. How should researchers resolve discrepancies in reported synthetic yields for this compound?
A7. Common issues and solutions:
- Impurity Sources: Residual thionyl chloride in Route 1 can hydrolyze the amide. Purity is improved via aqueous NaHCO₃ washes and vacuum distillation .
- Catalyst Deactivation: In Route 2, Al(CH₃)₃ sensitivity to moisture necessitates strict anhydrous conditions. Use of molecular sieves increases yield reproducibility .
Q. Q8. Why do NMR spectra of this compound vary across studies, and how can this be addressed?
A8. Variations arise from:
- Solvent Effects: CDCl₃ vs. DMSO-d₆ shifts methoxy proton signals by ~0.3 ppm. Standardize solvent for cross-study comparisons .
- Dynamic Stereochemistry: Ring puckering in cyclopentane causes splitting inconsistencies. Use low-temperature NMR (-40°C) to "freeze" conformers .
Q. Safety and Handling
Q. Q9. What safety protocols are critical when handling this compound?
A9.
- Ventilation: Use fume hoods due to volatile byproducts (e.g., methyl chloride in Route 2) .
- PPE: Nitrile gloves and goggles prevent dermal/ocular exposure; the compound is a suspected irritant .
- Spill Management: Neutralize with vermiculite, then dispose as hazardous waste .
Properties
IUPAC Name |
N-methoxy-N-methylcyclopentanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWIBMYQMRXLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167303-65-3 | |
Record name | N-methoxy-N-methylcyclopentanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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